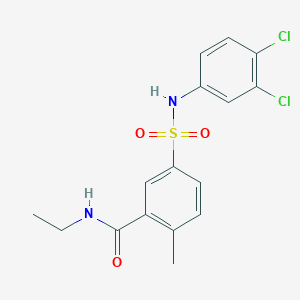
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide, also known as CYM-5442, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide involves its ability to inhibit the activity of specific enzymes, such as CA IX and beta-secretase. By inhibiting these enzymes, this compound can reduce the activity of cancer cells and the production of amyloid beta peptides, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of CA IX by this compound has been shown to reduce the acidification of the extracellular environment, which can inhibit the growth and invasiveness of cancer cells. Inhibition of beta-secretase by this compound can reduce the production of amyloid beta peptides, which are believed to contribute to the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide in lab experiments is its specificity for certain enzymes, such as CA IX and beta-secretase. This can allow researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of using this compound in lab experiments is its low overall yield, which can make it difficult to obtain large quantities of the compound for testing.
Orientations Futures
There are several future directions for research involving 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide. One area of research involves the development of more efficient synthesis methods for the compound, which could increase its availability for testing. Another area of research involves the investigation of this compound's potential as a treatment for other types of cancer and neurological disorders. Additionally, researchers may explore the potential of combining this compound with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-ethylcyclopentylamine. The final step involves the reaction of the resulting amide with sulfamide. The overall yield of this synthesis process is approximately 20%.
Applications De Recherche Scientifique
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One area of research involves the compound's ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce the growth and invasiveness of cancer cells, making this compound a potential candidate for cancer therapy.
Another area of research involves the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta peptides that are believed to contribute to the development of Alzheimer's disease.
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-3-19-16(21)13-9-12(6-4-10(13)2)24(22,23)20-11-5-7-14(17)15(18)8-11/h4-9,20H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPKPJPDXDVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

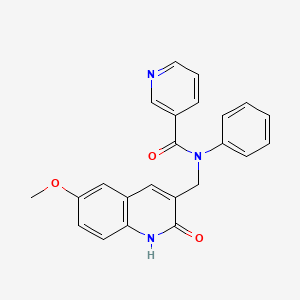
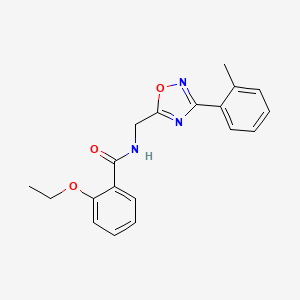
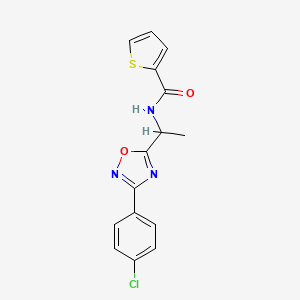

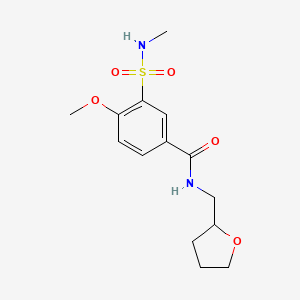
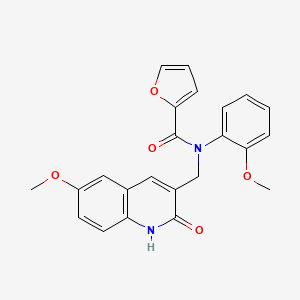
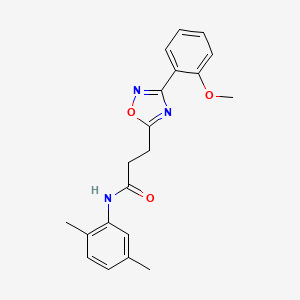


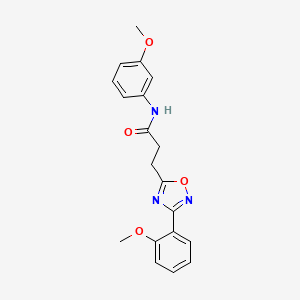

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)
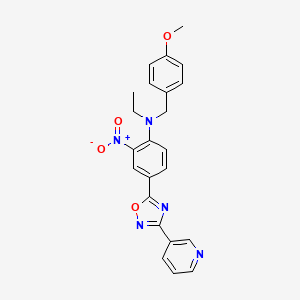
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7720350.png)